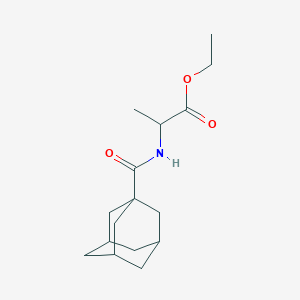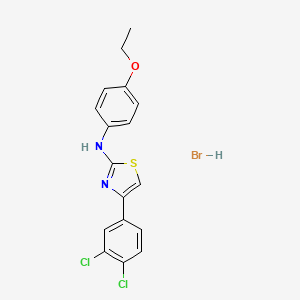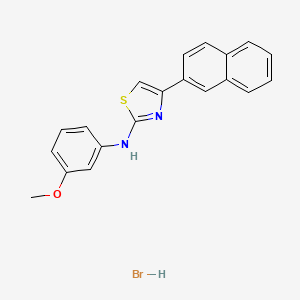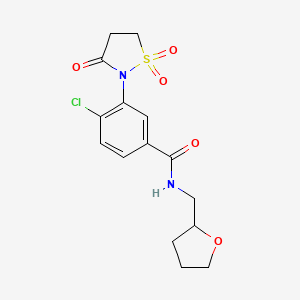![molecular formula C10H4N2O4 B5176971 pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone CAS No. 16898-43-4](/img/structure/B5176971.png)
pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone
Übersicht
Beschreibung
Pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone, commonly known as PFT, is a heterocyclic organic compound with a unique chemical structure. It has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. PFT is a versatile compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
PFT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. In medicinal chemistry, PFT has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective activities. In biochemistry, PFT has been used as a probe to study protein-DNA interactions and transcriptional regulation. In biotechnology, PFT has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of PFT is not fully understood, but it is believed to involve the inhibition of DNA-binding proteins such as transcription factors and histones. PFT has been shown to selectively inhibit the activity of the transcription factor HIF-1α, which plays a critical role in tumor growth and metastasis. PFT has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
PFT has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, PFT has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, PFT has been shown to protect against oxidative stress and excitotoxicity, leading to the prevention of neurodegeneration. In addition, PFT has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PFT in lab experiments is its versatility. PFT can be synthesized using different methods, and its chemical properties can be modified to suit specific experimental needs. Another advantage is its specificity. PFT has been shown to selectively inhibit the activity of certain proteins, making it a valuable tool for studying protein function. However, one of the limitations of using PFT is its toxicity. PFT has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PFT. One direction is the development of novel PFT derivatives with improved pharmacological properties. Another direction is the investigation of PFT's potential applications in other fields, such as materials science and nanotechnology. Additionally, the elucidation of PFT's mechanism of action and its interactions with other proteins could lead to the development of new therapeutic strategies for cancer and other diseases.
In conclusion, PFT is a unique compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PFT could lead to the development of new therapeutic strategies and materials with unique properties.
Synthesemethoden
PFT can be synthesized using different methods, including the condensation reaction of indole-2,3-diones with aldehydes, and the oxidation of indole-2,3-diones using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The former method involves the reaction of indole-2,3-diones with aldehydes in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to yield PFT. The latter method involves the oxidation of indole-2,3-diones using DDQ, which leads to the formation of PFT.
Eigenschaften
IUPAC Name |
1,7-dihydropyrrolo[3,2-f]indole-2,3,5,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O4/c13-7-3-1-4-6(12-10(16)8(4)14)2-5(3)11-9(7)15/h1-2H,(H,11,13,15)(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSZYSADDAOWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)C(=O)N3)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299398 | |
| Record name | pyrrolo[3,2-f]indole-2,3,5,6(1h,7h)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16898-43-4 | |
| Record name | NSC130001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrrolo[3,2-f]indole-2,3,5,6(1h,7h)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)


![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)
![N-{3-[(3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5176941.png)



![N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B5176970.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176973.png)
![1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5176981.png)
![2-{5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5177000.png)
